molecular formula C11H13NO2 B8306356 N-(-methoxycyclopropyl)-benzamide

N-(-methoxycyclopropyl)-benzamide

Cat. No. B8306356
M. Wt: 191.23 g/mol
InChI Key: BRJUTYANKBFKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04076840

Procedure details

Triethylamine (3.1 g, 30.5 mmol) is added dropwise (30 min) at 0° to a solution of benzoyl chloride (1.5 g, 12.2 mmol) in tetrahydrofuran (25 ml) containing suspended 1-methoxycyclopropylammonium chloride (1.82 g, 13.0 mmol). The mixture is then stirred at room temperature for 30 min. The precipitate is filtered off and washed thoroughly with tetrahydrofuran. The filtrate is evaporated in vacuo yielding a crystalline residue. Recrystallisation from methanol gives pure N-(-methoxycyclopropyl)-benzamide, mp 190°-191° (1.2 g, 55%); NMR (60 MHz)=δCDCl 3=1.00-1.30 (m, 4H), 3.40 (s, 3H), 7.0 (br. s, 1H), 7.35-7.95 (m, 5H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
1-methoxycyclopropylammonium chloride
Quantity
1.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8](Cl)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Cl-].[CH3:18][O:19][C:20]1([NH3+:23])[CH2:22][CH2:21]1>O1CCCC1>[CH3:18][O:19][C:20]1([NH:23][C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:22][CH2:21]1 |f:2.3|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1-methoxycyclopropylammonium chloride
Quantity
1.82 g
Type
reactant
Smiles
[Cl-].COC1(CC1)[NH3+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed thoroughly with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a crystalline residue
CUSTOM
Type
CUSTOM
Details
Recrystallisation from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1(CC1)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.